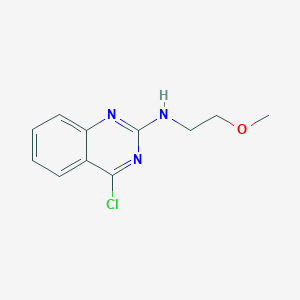
4-Chlor-N-(2-Methoxyethyl)chinazolin-2-amin
Übersicht
Beschreibung
Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and more .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. One common method involves the condensation of anthranilic acid with amides . Another approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can vary greatly depending on the substituents attached to the quinazoline ring . The presence and position of these substituents can significantly influence the compound’s properties and biological activity .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, they can participate in aza-Diels-Alder reactions, which involve the coupling of imine and electron-rich alkene .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary greatly depending on their structure. For example, the presence of different substituents can influence properties such as solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Kristallographie
Die Verbindung wurde in kristallographischen Studien verwendet. Die Kristallstruktur einer verwandten Verbindung, 3-((4-Chlor-N-(2-Methoxyethyl)benzamido)methyl)phenylmethansulfonat, wurde bestimmt . Diese Forschung kann wertvolle Erkenntnisse über die molekulare Struktur und Bindung der Verbindung liefern.
Apoptose-Induktion
Die Verbindung wurde als ein potenter Induktor der Apoptose identifiziert . Apoptose oder programmierter Zelltod ist ein entscheidender Prozess bei verschiedenen physiologischen und pathologischen Zuständen. Daher könnte diese Verbindung potenzielle Anwendungen in der medizinischen Forschung haben, insbesondere bei der Untersuchung von Krankheiten wie Krebs.
In-vivo-Aktivität
Die Verbindung zeigte eine hohe In-vivo-Aktivität . Dies deutet darauf hin, dass sie in Tiermodellen verwendet werden könnte, um ihre Wirkungen und potenziellen therapeutischen Anwendungen zu untersuchen.
Arzneimittelsynthese
Die Verbindung wird bei der Synthese von Medikamenten verwendet . So wird sie beispielsweise bei der Herstellung von Erlotinib verwendet, einem Medikament zur Behandlung von nicht-kleinzelligem Lungenkrebs und Bauchspeicheldrüsenkrebs .
Zwischenprodukte in chemischen Reaktionen
Die Verbindung kann als Zwischenprodukt in verschiedenen chemischen Reaktionen dienen . Dies macht sie zu einem wertvollen Werkzeug in der synthetischen Chemie.
Studium von molekularen Wechselwirkungen
Die Verbindung kann verwendet werden, um molekulare Wechselwirkungen zu untersuchen, z. B. solche, die Wasserstoffbrückenbindungen und van-der-Waals-Kräfte beinhalten . Das Verständnis dieser Wechselwirkungen ist entscheidend in Bereichen wie der pharmazeutischen Chemie und der Materialwissenschaft.
Wirkmechanismus
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities . They are known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is known that quinazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . This interaction can lead to changes in cellular processes, potentially resulting in the observed biological effects .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways due to their interactions with multiple cellular targets . These can include pathways related to cell growth, apoptosis, inflammation, and more .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Safety and Hazards
The safety and hazards associated with quinazoline derivatives can vary depending on their structure. Some quinazoline derivatives may have potential therapeutic uses, but they could also have toxic effects. Therefore, it’s important to handle these compounds with care and use appropriate safety measures .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N-(2-methoxyethyl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-7-6-13-11-14-9-5-3-2-4-8(9)10(12)15-11/h2-5H,6-7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMVOFUFMQSOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


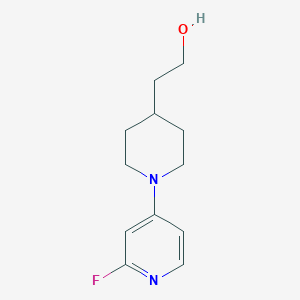
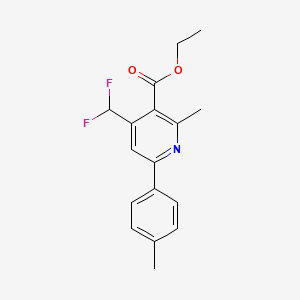
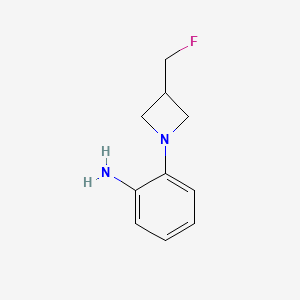

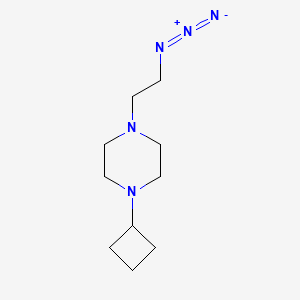
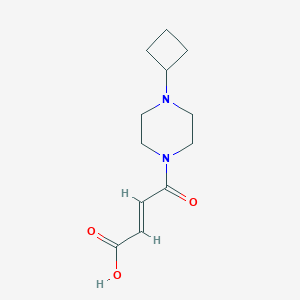
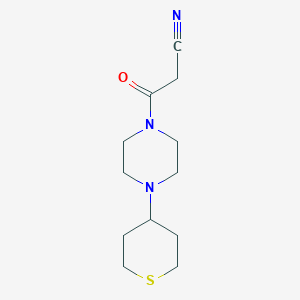
![4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492011.png)
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)benzoic acid](/img/structure/B1492013.png)
![6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1492015.png)
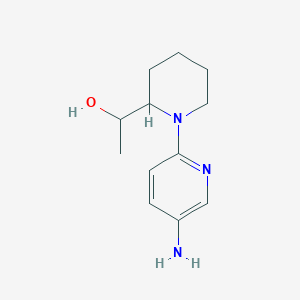

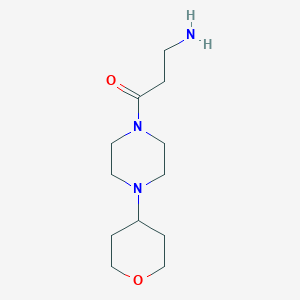
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)
